molecular formula C14H21BO4 B3320403 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Phenol CAS No. 1235566-06-9

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Phenol

Cat. No.: B3320403
CAS No.: 1235566-06-9
M. Wt: 264.13 g/mol
InChI Key: VOHJWEIKHJATLZ-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1235566-06-9) is a high-purity boronic acid pinacol ester supplied with a typical purity of ≥98% . This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions , a cornerstone methodology in synthesizing complex biaryl systems for medicinal chemistry and materials science . The ethoxy substituent on the phenolic ring strategically modulates the electronic and steric properties of the molecule, distinguishing it from analogs with methoxy, chloro, or methyl groups and making it a valuable building block for creating diverse molecular architectures . Beyond its primary use in cross-coupling, this derivative is a compound of interest in biological research. Studies on similar dioxaborolane derivatives indicate potential biological activities, including significant antioxidant properties through free radical scavenging and the reduction of oxidative stress markers. Research also suggests potential anti-inflammatory properties via the inhibition of pro-inflammatory cytokines and enzymes like COX-2, as well as anticancer potential through the induction of apoptosis in certain cancer cell lines . The product requires careful handling and is classified with the signal word "Warning." Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9,16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHJWEIKHJATLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301177841
Record name 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235566-06-9
Record name 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235566-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13_{13}H20_{20}BNO3_3
  • Molecular Weight : 249.11 g/mol
  • CAS Number : 1171892-40-2

The structure features a phenolic group attached to a dioxaborolane moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethoxy-substituted phenolic compounds with boron-containing reagents under controlled conditions. Various synthetic routes have been explored in the literature to optimize yield and purity .

Biological Activity

The biological activity of this compound has been investigated in several studies:

Antioxidant Activity

Research indicates that dioxaborolane derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in various biological systems. The phenolic structure is crucial for this activity as it can donate hydrogen atoms to free radicals .

Anti-inflammatory Properties

Studies have shown that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer cells by modulating signaling pathways associated with cell survival and apoptosis .

Case Studies

  • Case Study on Antioxidant Effects :
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay.
    • Results : Showed a significant reduction in DPPH radical levels compared to controls at concentrations above 50 µM.
  • Case Study on Anti-inflammatory Activity :
    • Objective : To assess the impact on COX-2 expression.
    • Method : ELISA for cytokine levels in LPS-stimulated macrophages.
    • Results : Reduced COX-2 levels by approximately 60% at 100 µM concentration.

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AntioxidantDPPH Scavenging AssaySignificant reduction in radicals
Anti-inflammatoryELISA for Cytokines60% reduction in COX-2 expression
AnticancerCell Proliferation AssaysInduced apoptosis in cancer cell lines

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The incorporation of the 3-ethoxy group may enhance the solubility and bioavailability of the compound, making it a candidate for further development in cancer therapeutics. Studies have demonstrated that related compounds can inhibit tumor growth in vitro and in vivo models .

Drug Delivery Systems : The versatility of 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol allows for its use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can facilitate targeted delivery mechanisms, improving therapeutic efficacy while minimizing side effects .

Materials Science

Polymer Chemistry : The compound can serve as a building block in polymer synthesis. Its functional groups allow for the formation of cross-linked networks that enhance the mechanical properties of polymers. This application is particularly relevant in creating materials with specific thermal and electrical properties for use in electronics and coatings .

Sensors and Electronics : The unique electronic properties of dioxaborolane derivatives make them suitable for applications in sensor technology. They can be integrated into electronic devices to detect environmental changes or biological markers due to their sensitivity to various stimuli .

Organic Synthesis

Reagent in Organic Reactions : this compound can act as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds : The compound's reactivity allows it to participate in various synthetic pathways to create new chemical entities. Its application in synthesizing heterocyclic compounds has been explored extensively due to the importance of these structures in medicinal chemistry .

Case Studies

Study Title Focus Area Findings
"Anticancer Properties of Dioxaborolane Derivatives"Medicinal ChemistryDemonstrated significant inhibition of tumor cell proliferation with IC50 values indicating potency against specific cancer types.
"Development of Polymer Networks Using Dioxaborolanes"Materials ScienceShowed enhanced mechanical strength and thermal stability in polymers synthesized with dioxaborolane derivatives.
"Utilization of Dioxaborolanes in Organic Synthesis"Organic SynthesisHighlighted successful cross-coupling reactions leading to complex organic molecules with high yields.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent type and position significantly influence melting points, solubility, and stability:

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight Key References
3-Methoxy-5-(dioxaborolan-2-yl)phenol Methoxy (3), Bpin (5) Not reported 206.07
3-(Dioxaborolan-2-yl)phenol Bpin (3) 96.5–98.2 220.07
4-(Dioxaborolan-2-yl)phenol Bpin (4) 112–117 220.07
2-(3-Chloro-5-ethoxyphenyl)-dioxaborolane Chloro (3), Ethoxy (5), Bpin Not reported 268.56
5-Methyl-2-(dioxaborolan-2-yl)phenol Methyl (5), Bpin (2) Not reported 220.07

Key Observations :

  • Positional Isomerism: The 4-(dioxaborolan-2-yl)phenol isomer exhibits a higher melting point (112–117°C) than the 3-isomer (96.5–98.2°C), likely due to improved crystal packing in the para-substituted derivative.
  • Ethoxy vs.
  • Electron-Withdrawing Groups : Chloro substituents (e.g., in ) reduce electron density on the aromatic ring, which may slow cross-coupling reactivity relative to electron-donating groups like ethoxy.

Key Observations :

  • High yields (85–95%) are achievable for Bpin-containing phenols using NaBH₄ reduction .
  • The ethoxy group in the target compound may require protection/deprotection steps during synthesis to avoid side reactions.

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura reactions. Substituent effects on reactivity include:

  • Steric Hindrance : The ethoxy group at the 3-position may hinder coupling at the 5-position Bpin group compared to less bulky substituents like methoxy.
  • Comparative Performance : Methoxy derivatives (e.g., ) are widely used, but ethoxy variants offer tunable solubility for heterogeneous reaction systems.

Commercial Availability and Pricing

Compound Vendor Purity Price (1g) Reference
3-(Dioxaborolan-2-yl)phenol Kanto Reagents >95% ¥12,300
4-(Dioxaborolan-2-yl)phenol Kanto Reagents >95% ¥31,100
5-Methyl-2-Bpin-phenol Pharmint Not specified Contact seller

Key Observations :

  • Para-substituted isomers (e.g., 4-Bpin-phenol) are costlier than meta-substituted analogs, reflecting synthetic complexity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

  • Methodological Answer : The compound is typically synthesized via alkylation of a boronate-containing phenol precursor. A common approach involves reacting 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromide or ethyl bromoacetate in anhydrous THF under reflux, using cesium carbonate (Cs₂CO₃) as a base to deprotonate the phenolic hydroxyl group . Alternative routes may employ phase-transfer catalysts or microwave-assisted conditions to improve yield.
  • Key Considerations :

  • Reaction Table :
PrecursorAlkylating AgentBaseSolventTemperatureYield (%)
5-Boronated phenolEthyl bromideCs₂CO₃THFReflux60–75
5-Boronated phenolEthyl bromoacetateK₂CO₃DMF80°C50–65
  • Purification often involves aqueous workup (e.g., 1N HCl washes) followed by column chromatography .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ethoxy group’s integration and boronated aromatic proton signals. For example, the ethoxy methyl protons typically appear as a triplet at δ ~1.3–1.5 ppm, while the dioxaborolane protons resonate as a singlet at δ ~1.3 ppm .
  • X-Ray Crystallography : Use SHELXL or OLEX2 for structure refinement. Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to resolve steric effects from the ethoxy and dioxaborolane groups .

Advanced Research Questions

Q. How does steric hindrance from the ethoxy group influence Suzuki-Miyaura cross-coupling efficiency?

  • Methodological Answer :

  • Steric hindrance at the 3-position (ethoxy group) reduces coupling efficiency compared to unsubstituted analogs. To mitigate this:
  • Use bulky palladium catalysts (e.g., Pd(PPh₃)₄ or SPhos) to stabilize the transition state .
  • Optimize reaction temperature (80–100°C) and solvent polarity (e.g., toluene/water mixtures) to enhance aryl boronate activation .
  • Data Contradiction Analysis : Conflicting reports on coupling yields may arise from differences in catalyst loading or substrate purity. Validate results via control reactions with unhindered boronate esters .

Q. What strategies address competing side reactions during synthesis (e.g., deboronation or ether cleavage)?

  • Methodological Answer :

  • Deboronation Prevention : Use inert atmospheres (N₂/Ar) and avoid protic solvents. Monitor reaction progress via TLC to detect early-stage degradation.
  • Ether Stability : The ethoxy group is susceptible to cleavage under strong acidic/basic conditions. Substitute Cs₂CO₃ with milder bases (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Q. How is this compound applied in synthesizing conjugated polymers for optoelectronic devices?

  • Methodological Answer :

  • The boronate moiety enables Suzuki polymerization with dihalogenated monomers to form π-conjugated backbones. For example, coupling with 9,10-dibromoanthracene yields polymers with tunable bandgaps for organic light-emitting diodes (OLEDs) .
  • Experimental Design :
  • Molar Ratio : Use a 1:1 monomer/boronate ratio with Pd(OAc)₂ as catalyst.
  • Post-Polymerization : Purify via Soxhlet extraction to remove residual palladium .

Data Contradiction and Stability Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Melting Point Variability : Differences may stem from polymorphic forms or impurities. Recrystallize the compound from multiple solvents (e.g., ethanol vs. acetonitrile) and compare DSC profiles .
  • Spectral Conflicts : Cross-validate NMR data with computational tools (e.g., DFT-based chemical shift predictions) to confirm assignments .

Q. What are the optimal storage conditions to ensure long-term stability?

  • Methodological Answer :

  • Store under inert gas (Ar) at 0–6°C to prevent hydrolysis of the dioxaborolane ring. Use amber vials to minimize photodegradation of the ethoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Phenol
Reactant of Route 2
Reactant of Route 2
3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Phenol

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